5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione
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Overview
Description
5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a fused pyridine and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials under reflux with sodium methoxide in butanol. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: Its heterocyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a fused pyridine ring, known for its biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Uniqueness
5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione is unique due to its specific ring fusion and the presence of a methoxy group
Properties
Molecular Formula |
C8H6N2O4 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
5-methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C8H6N2O4/c1-13-5-3-9-2-4-6(5)7(11)14-8(12)10-4/h2-3H,1H3,(H,10,12) |
InChI Key |
NMZYHFKMWWSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CN=C1)NC(=O)OC2=O |
Origin of Product |
United States |
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